molecular formula C25H21ClNO3P B14463232 [(2-Hydroxy-5-nitrophenyl)methyl](triphenyl)phosphanium chloride CAS No. 70726-17-9

[(2-Hydroxy-5-nitrophenyl)methyl](triphenyl)phosphanium chloride

Cat. No.: B14463232
CAS No.: 70726-17-9
M. Wt: 449.9 g/mol
InChI Key: UMCDBDNDGKAYOK-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phosphanium chloride group attached to a hydroxy-nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-hydroxy-5-nitrophenyl group. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine, 2-hydroxy-5-nitrobenzyl chloride, and appropriate solvents such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phosphonium salts.

Scientific Research Applications

(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxy and nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxy-5-nitrophenyl)methylphosphonium bromide
  • (2-Hydroxy-5-nitrophenyl)methylphosphonium iodide
  • (2-Hydroxy-5-nitrophenyl)methylphosphonium fluoride

Uniqueness

(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride stands out due to its specific chloride ion, which can influence its reactivity and solubility compared to its bromide, iodide, and fluoride counterparts. The presence of the hydroxy and nitro groups also imparts unique chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

70726-17-9

Molecular Formula

C25H21ClNO3P

Molecular Weight

449.9 g/mol

IUPAC Name

(2-hydroxy-5-nitrophenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C25H20NO3P.ClH/c27-25-17-16-21(26(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H

InChI Key

UMCDBDNDGKAYOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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